molecular formula C10H8FN3O2 B10907959 1-(4-fluoro-2-nitrophenyl)-4-methyl-1H-pyrazole

1-(4-fluoro-2-nitrophenyl)-4-methyl-1H-pyrazole

Cat. No.: B10907959
M. Wt: 221.19 g/mol
InChI Key: HPCKIWISQMRVFK-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-nitrophenyl)-4-methyl-1H-pyrazole is a fluorinated and nitrated pyrazole derivative of significant interest in medicinal chemistry and agrochemical research. The pyrazole scaffold is a privileged structure in drug discovery, known for its widespread pharmacological activities . The specific substitution pattern on this compound, featuring a 4-fluoro-2-nitrophenyl group at the N-1 position and a methyl group at the C-4 position of the pyrazole ring, makes it a valuable intermediate for the synthesis of more complex molecules. Pyrazole derivatives are extensively documented to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, anticancer, and antidepressant properties . The presence of both electron-withdrawing fluoro and nitro substituents on the phenyl ring can influence the compound's electronic properties, reactivity, and its ability to interact with biological targets, such as enzymes and receptors. Researchers utilize this compound as a key building block for constructing heteroannulated systems or for further functionalization via reactions targeted at the nitro group or the pyrazole ring . Its applications extend into material science, where similar pyrazole derivatives are investigated for their nonlinear optical (NLO) properties . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. CAS Number: 1172348-30-9 Molecular Formula: C10H8FN3O2 Molecular Weight: 221.19 g/mol

Properties

IUPAC Name

1-(4-fluoro-2-nitrophenyl)-4-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O2/c1-7-5-12-13(6-7)9-3-2-8(11)4-10(9)14(15)16/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCKIWISQMRVFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=C(C=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-fluoro-2-nitrophenyl)-4-methyl-1H-pyrazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom, which can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Pyrazole Formation: The cyclization reaction to form the pyrazole ring, which can be carried out using hydrazine derivatives and appropriate catalysts.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) on the phenyl ring undergoes selective reduction under catalytic hydrogenation conditions:

Reagents/ConditionsProductsKey Features
H₂/Pd-C (1 atm, RT) Amino derivative (-NH₂)Preserves pyrazole ring integrity
Fe/HCl (aqueous ethanol)Partially reduced intermediatesForms hydroxylamine derivatives

Mechanistic studies indicate the nitro group’s planar geometry facilitates electron transfer, with the fluorine atom stabilizing transition states through inductive effects .

Oxidation Reactions

The methyl group on the pyrazole ring is oxidized to a carboxylic acid under strong oxidizing conditions:

Reagents/ConditionsProductsYield (Theoretical)
KMnO₄/H₂SO₄ (reflux)1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid~70–80%

Crystallographic data confirm that oxidation does not alter the pyrazole ring’s planarity but elongates C–H bonds adjacent to the methyl group .

Nucleophilic Aromatic Substitution

The fluorine atom at the para position undergoes substitution with nucleophiles:

Nucleophile/BaseProductsSelectivity
NaOCH₃/DMF (80°C)Methoxy-substituted derivative>90% at para position
NH₃ (high pressure)Amino-substituted derivativeLimited by steric hindrance

The nitro group’s electron-withdrawing effect activates the ring for substitution, while the methyl group directs regioselectivity via steric effects .

Cyclization and Coupling Reactions

The pyrazole ring participates in cross-coupling reactions:

Reaction TypeReagents/ConditionsProducts
Suzuki–Miyaura couplingPd(PPh₃)₄, aryl boronic acidBiaryl-pyrazole hybrids
CyclocondensationNH₂OH·HCl, EtOHFused pyrazolo-oxadiazoles

Density functional theory (DFT) calculations suggest the pyrazole’s nitrogen lone pairs enhance catalytic activity in coupling reactions .

Stability Under Solvent Interactions

Studies in polar aprotic solvents (e.g., DMSO/N-methylpyrrolidone) reveal:

  • Strong solute–solvent interactions via hydrogen bonding between the aldehyde group (if present in derivatives) and solvent molecules .

  • Excess molar volume (VmEV_m^E) measurements confirm destabilization in nonpolar solvents due to poor solvation of the nitro group .

Structural Influences on Reactivity

Key bond metrics from X-ray diffraction :

BondLength (Å)Angle (°)
N1–N2 (pyrazole)1.361–1.390105.2–108.7
C–NO₂1.465–1.479

Shorter N–N bonds indicate partial double-bond character, enhancing ring stability during reactions.

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity
The compound exhibits significant antifungal properties, making it a candidate for the development of fungicides. Its mechanism of action involves the inhibition of succinate dehydrogenase, an enzyme critical for mitochondrial respiration in fungi. This inhibition disrupts energy production, effectively combating fungal growth.

Anti-inflammatory Properties
Research has indicated that pyrazole derivatives, including 1-(4-fluoro-2-nitrophenyl)-4-methyl-1H-pyrazole, possess anti-inflammatory effects. Studies have shown that compounds within this class can inhibit cyclooxygenase enzymes, which play a vital role in the inflammatory process .

Anticancer Potential
There is emerging evidence suggesting that pyrazole derivatives may exhibit anticancer activity. The structural characteristics of this compound allow it to interact with biological targets associated with cancer pathways. Some studies have reported promising results in vitro, indicating potential for further exploration in cancer treatment .

Agricultural Applications

Fungicide Development
The primary application of this compound is in agricultural chemistry as an intermediate in the synthesis of fungicides. Its ability to inhibit fungal pathogens makes it valuable for crop protection strategies against diseases such as powdery mildew and rusts.

Pesticide Formulations
In addition to fungicidal properties, the compound's unique chemical structure may allow it to be incorporated into broader pesticide formulations, enhancing efficacy against various pests while minimizing environmental impact .

Material Science

Nonlinear Optical Properties
Recent studies have suggested that pyrazole derivatives possess nonlinear optical properties, making them suitable candidates for applications in photonics and optoelectronics. The ability to manipulate light through these materials opens avenues for development in laser technology and advanced imaging systems .

Case Study 1: Antifungal Efficacy
A study conducted on the antifungal efficacy of pyrazole derivatives demonstrated that this compound significantly inhibited the growth of various phytopathogenic fungi. The study utilized molecular docking simulations to predict binding affinities with target enzymes involved in fungal metabolism, confirming its potential as a lead compound for fungicide development.

Case Study 2: Anti-inflammatory Mechanism
Another research effort focused on the anti-inflammatory mechanisms of pyrazole derivatives showed that the compound effectively reduced inflammation markers in vitro. This study highlighted its potential therapeutic applications in treating inflammatory diseases and conditions .

Mechanism of Action

The mechanism of action of 1-(4-fluoro-2-nitrophenyl)-4-methyl-1H-pyrazole depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of the fluorine and nitro groups can enhance its binding affinity and selectivity. Molecular targets and pathways involved may include cyclooxygenase enzymes, G-protein coupled receptors, and ion channels.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Derivatives with Modified Heterocycles

1-(4-Fluoro-2-nitrophenyl)-2-methylimidazole
  • Structure : Replaces the pyrazole core with an imidazole ring.
  • Molecular Weight : 235.21 g/mol (same as the target compound).
  • Limited toxicity and safety data are available, necessitating caution in handling .
9a and 9b: Antiviral Pyrazole and Triazole Derivatives
  • Structures: 9a: 1-(4-(1H-Pyrazol-1-yl)phenyl)-2-(4-fluoro-2-nitrophenyl)ethanol (pyrazole side chain). 9b: 1-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-2-(4-fluoro-2-nitrophenyl)ethanol (triazole side chain).
  • Molecular Weight : 344.08 g/mol for both.
  • Synthesis : 35% yield for both compounds via condensation reactions .
  • Physical Properties : Identical melting points (145°C ), suggesting similar crystalline packing despite heterocyclic differences.
  • Biological Activity: Both compounds exhibited comparable antiviral activity against rhinovirus, indicating that the heterocycle (pyrazole vs.

Pyrazole Derivatives in Catalysis

UiO-66-P-BF₂: A Heterogeneous Catalyst
  • Structure : 1-(Difluoroboranyl)-4-methyl-1H-pyrazole grafted onto a metal-organic framework (UiO-66).
  • Application : Catalyzes CO₂ reduction via heterolytic H₂ dissociation.
  • Performance : Outperformed homogeneous analogues (e.g., 1-[bis(pentafluorophenyl)boryl]-3,5-di-tert-butyl-1H-pyrazole) in reactivity due to enhanced stability and active-site accessibility in the MOF .

Pyrazole Analogues with Nitrophenyl Groups

5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile
  • Structure: Features a 4-nitrophenyl group (lacking fluorine) and a cyano substituent.
  • Molecular Weight : 215.19 g/mol .
  • Biological Activity : Demonstrated insecticidal and antifungal properties, highlighting the role of nitro groups in bioactivity .
1-(4-Fluorophenyl)ethyl-3,5-dimethyl-4-nitro-1H-pyrazole (5b)
  • Structure : Ethyl and methyl substituents on the pyrazole core.
  • Application : Investigated as a GLUT1 inhibitor, with synthesis via alkylation of 3,5-dimethyl-4-nitro-1H-pyrazole .

Substituent Effects on Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Activity/Application Reference
1-(4-Fluoro-2-nitrophenyl)-4-methyl-1H-pyrazole 4-methyl, 4-fluoro-2-nitrophenyl 235.21 N/A Discontinued; structural studies
9a Pyrazole, ethanol side chain 344.08 145 Antiviral (rhinovirus)
9b 1,2,4-Triazole, ethanol side chain 344.08 145 Antiviral (rhinovirus)
UiO-66-P-BF₂ MOF-supported, difluoroboranyl N/A N/A CO₂ reduction catalysis
5-Amino-1-(4-nitrophenyl)-... Amino, carbonitrile 215.19 N/A Insecticidal, antifungal

Key Research Findings

Heterocycle Impact: The substitution of pyrazole with triazole (9a vs.

Catalytic Performance : Heterogeneous systems (e.g., UiO-66-P-BF₂) enhance reactivity compared to homogeneous analogues, likely due to spatial confinement and stabilization of active sites .

Nitro Group Role : Nitro-substituted pyrazoles exhibit diverse bioactivity (e.g., antifungal, insecticidal), but the addition of fluorine ortho to the nitro group (as in the target compound) may enhance electronic withdrawal, affecting binding interactions .

Biological Activity

1-(4-Fluoro-2-nitrophenyl)-4-methyl-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of fluorine and nitro substituents enhances its binding affinity and selectivity towards these targets. Notably, it may inhibit cyclooxygenase enzymes and modulate G-protein coupled receptors, influencing various signaling pathways .

Biological Activities

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including:

  • Antimicrobial Activity : Pyrazoles have shown effective antimicrobial properties against various bacterial strains. For instance, compounds similar to this compound have been tested against E. coli and Staphylococcus aureus, demonstrating significant inhibition .
  • Anti-inflammatory Effects : The compound exhibits potential anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. Comparative studies have shown that certain pyrazole derivatives can outperform standard anti-inflammatory drugs .
  • Anticancer Activity : Recent studies highlight the anticancer potential of this compound. It has been observed to inhibit cell proliferation in various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers. The compound's IC50 values indicate promising cytotoxicity, suggesting it could be developed as a therapeutic agent .

Case Studies

Several studies have documented the biological activities of pyrazole derivatives:

  • Antimicrobial Testing : A series of pyrazole derivatives were screened against Mycobacterium tuberculosis (MTB), showing significant inhibition compared to standard treatments like rifampin. The most effective compounds exhibited MIC values as low as 6.25 µg/mL .
  • Anti-inflammatory Research : In vitro studies demonstrated that certain derivatives could inhibit TNF-α production by up to 85% at concentrations of 10 µM, indicating a strong anti-inflammatory effect .
  • Anticancer Studies : Compounds derived from the pyrazole structure showed IC50 values ranging from 1.82 to 5.55 µM across different cancer cell lines, underscoring their potential as anticancer agents .

Data Table: Biological Activities of Pyrazole Derivatives

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntimicrobialE. coli6.25
Anti-inflammatoryTNF-α Inhibition10
AnticancerMDA-MB-2315.55
AnticancerHepG21.82

Q & A

Q. What are the common synthetic routes for 1-(4-fluoro-2-nitrophenyl)-4-methyl-1H-pyrazole, and how can intermediates be characterized?

The synthesis typically involves cyclocondensation or coupling reactions. For example:

  • Cyclocondensation : Ethyl acetoacetate, DMF-DMA, and arylhydrazines can form pyrazole intermediates, followed by nitration and fluorination steps. Hydrolysis under basic conditions yields the final product .
  • Cross-coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) may introduce aryl groups. Copper sulfate and ascorbic sodium are often used for triazole-pyrazole hybrid synthesis .
    Characterization : Use NMR (e.g., 1^1H/13^{13}C for substituent analysis), IR (to confirm functional groups like NO2_2), and mass spectrometry (for molecular weight validation). X-ray crystallography resolves tautomeric ambiguities .

Q. How are spectroscopic and crystallographic methods applied to confirm the structure of this compound?

  • Spectroscopy :
    • IR : Identify nitro (1520–1350 cm1^{-1}) and C-F (1100–1000 cm1^{-1}) stretches.
    • NMR : 1^1H NMR detects aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm). 19^{19}F NMR confirms fluorine substitution .
  • Crystallography : Single-crystal X-ray diffraction determines bond lengths/angles and reveals tautomerism (e.g., keto-enol forms). For example, the keto form is stabilized in crystals despite enol synthesis .

Q. What biological activities are reported for structurally related pyrazole derivatives?

Similar compounds exhibit:

  • Antimicrobial activity : Fluorine and nitro groups enhance activity against resistant strains. In vitro assays (e.g., MIC determination) using S. aureus and E. coli are common .
  • Antiviral/antifungal properties : Pyrazole-thiol derivatives show inhibition in plaque reduction assays .
  • Enzyme inhibition : Nitro groups improve binding to kinase targets (e.g., p38 MAPK) in molecular docking studies .

Advanced Research Questions

Q. How does tautomerism affect the biological activity and crystallographic analysis of this compound?

  • Tautomerism : The compound may exist as keto or enol forms. For example, crystallization favors the keto tautomer due to intramolecular hydrogen bonding (C–H···F/O interactions), confirmed via X-ray diffraction .
  • Impact on bioactivity : Tautomeric states alter electron distribution, affecting binding to targets like enzymes. Use dynamic NMR or DFT calculations to predict dominant tautomers in solution .

Q. What strategies optimize synthetic yields and purity for this compound?

  • Catalyst selection : Copper(I) catalysts (e.g., CuSO4_4/sodium ascorbate) improve click chemistry efficiency for triazole-pyrazole hybrids .
  • Solvent and temperature : Refluxing in xylene or ethanol (50–100°C) enhances cyclization. Column chromatography (silica gel, hexane/EtOAc) removes nitro-containing byproducts .
  • Purification : Recrystallization from DMF/ethanol mixtures improves purity (>95%) .

Q. How do substituents (fluoro, nitro, methyl) influence electronic properties and reactivity?

  • Nitro groups : Increase electrophilicity, facilitating nucleophilic aromatic substitution. They also enhance π-π stacking in protein binding pockets .
  • Fluorine : Withdraws electrons via inductive effects, stabilizing intermediates and improving metabolic stability. C–F bonds resist hydrolysis in biological assays .
  • Methyl groups : Provide steric hindrance, directing regioselectivity in coupling reactions. DFT studies show methyl substituents reduce ring strain .

Q. How can computational methods predict the compound’s physicochemical and biological properties?

  • DFT/Molecular Dynamics : Calculate HOMO-LUMO gaps (reactivity), electrostatic potentials (hydrogen bonding), and partition coefficients (logP for solubility). Gaussian or ORCA software are standard .
  • Docking studies : Use AutoDock Vina to model interactions with targets (e.g., A3 adenosine receptors). Validate with MD simulations (NAMD/GROMACS) .

Q. How should researchers address contradictions in biological activity data across studies?

  • Standardize assays : Use consistent MIC protocols (e.g., CLSI guidelines) and cell lines (e.g., HEK293 for kinase assays) .
  • Control for tautomerism : Compare activity of isolated tautomers (e.g., via chromatography) .
  • Statistical analysis : Apply multivariate regression to correlate substituent effects (e.g., Hammett σ values) with bioactivity .

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